molecular formula C14H13N3O5 B3045783 4-(2,4-Dinitronaphthalen-1-yl)morpholine CAS No. 113748-36-0

4-(2,4-Dinitronaphthalen-1-yl)morpholine

Cat. No. B3045783
CAS RN: 113748-36-0
M. Wt: 303.27 g/mol
InChI Key: XEBFGXIHNRNKKM-UHFFFAOYSA-N
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Description

“4-(2,4-Dinitronaphthalen-1-yl)morpholine” is a chemical compound that is utilized in scientific research. It has a chemical formula of C₁₄H₁₃N₃O₅ . This unique material holds immense potential in various applications due to its exceptional properties and reactivity.


Synthesis Analysis

The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .


Molecular Structure Analysis

The molecular structure of morpholine derivatives has been studied extensively . The morpholine molecule is known to exist as a chair form with the N–H bond arranged in axial and equatorial conformations in the liquid . Extensive studies of the conformation of neutral morpholine have been previously carried out .


Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . The methods of their synthesis published prior to February 2013 were covered in comprehensive reviews . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Scientific Research Applications

Catalysis and Nanoparticles

Background: 4-(2,4-Dinitronaphthalen-1-yl)morpholine, also known as DNPM, is a fascinating compound due to its unique combination of nitro groups and a morpholine ring. Researchers have explored its applications in catalysis and nanotechnology.

Application: Novel Magnetic Nanoparticles as Catalysts:

Drug Discovery and Neurodegenerative Diseases

Background: Neurodegenerative diseases like Parkinson’s disease (PD) remain challenging due to unclear underlying mechanisms. Recent studies have identified potential therapeutic targets.

Application: LRRK2 Inhibition:

Medicinal Chemistry and Drug Design

Background: Morpholine derivatives have been investigated for various pharmacological activities.

Application: Anticancer Agents:

Safety and Hazards

Morpholine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, and it is harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also suspected of damaging fertility or the unborn child .

properties

IUPAC Name

4-(2,4-dinitronaphthalen-1-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c18-16(19)12-9-13(17(20)21)14(15-5-7-22-8-6-15)11-4-2-1-3-10(11)12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBFGXIHNRNKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389363
Record name 4-(2,4-dinitronaphthalen-1-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dinitronaphthalen-1-yl)morpholine

CAS RN

113748-36-0
Record name 4-(2,4-dinitronaphthalen-1-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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